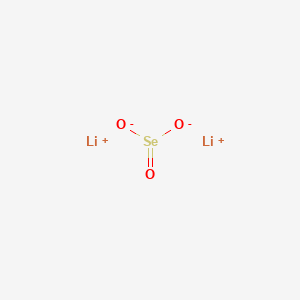
Dilithium selenite
Descripción general
Descripción
Dilithium selenite (Li2SeO3) is a compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white crystalline powder that has a high melting point of 700°C and is soluble in water. Dilithium selenite is a promising candidate for use in optical devices, energy storage systems, and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of dilithium selenite is not well understood. However, it is believed that the compound interacts with biological molecules such as proteins and enzymes, leading to changes in their structure and function. This interaction may be due to the compound's ability to form hydrogen bonds and electrostatic interactions with these molecules.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that dilithium selenite has potential biochemical and physiological effects. It has been found to exhibit antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases such as cancer and neurodegenerative disorders. In addition, it has been shown to have antimicrobial activity against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dilithium selenite has several advantages for use in lab experiments. It is stable and can be easily synthesized using simple reaction conditions. It also has a high purity and yield. However, its high melting point and low solubility in organic solvents may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on dilithium selenite. One area of interest is its potential use in energy storage systems. Further studies are needed to investigate its electrochemical properties and its stability over multiple charge-discharge cycles. Another area of interest is its potential use in biomedical applications. Studies are needed to investigate its toxicity, bioavailability, and its ability to interact with biological molecules. In addition, further studies are needed to investigate its potential use as a catalyst in chemical reactions.
Métodos De Síntesis
Dilithium selenite can be synthesized by reacting lithium hydroxide (LiOH) with selenium dioxide (SeO2) in water. The reaction produces Dilithium selenite and water as by-products. The reaction is exothermic and requires careful handling due to the highly reactive nature of the reactants. The purity and yield of the product depend on the reaction conditions such as temperature, pressure, and reaction time.
Aplicaciones Científicas De Investigación
Dilithium selenite has been extensively studied for its potential applications in various fields. In the field of optics, it has been used as a nonlinear optical material due to its high second harmonic generation (SHG) efficiency. It has also been investigated as a potential candidate for use in energy storage systems such as lithium-ion batteries due to its high specific capacity and stability. In addition, it has been used as a catalyst in chemical reactions such as the oxidation of alcohols and the reduction of nitro compounds.
Propiedades
IUPAC Name |
dilithium;selenite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Li.H2O3Se/c;;1-4(2)3/h;;(H2,1,2,3)/q2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVMOIXTOKYXAN-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[O-][Se](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Li2SeO3, Li2O3Se | |
| Record name | lithium selenite | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80935326 | |
| Record name | Dilithium selenite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80935326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dilithium selenite | |
CAS RN |
15593-51-8 | |
| Record name | Lithium selenite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015593518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selenious acid, lithium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dilithium selenite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80935326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dilithium selenite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.045 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LITHIUM SELENITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O99IS5QG1S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




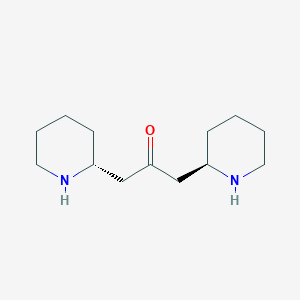
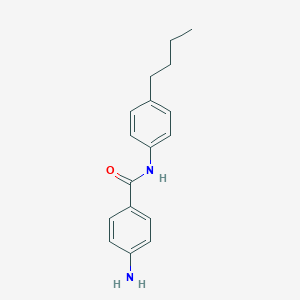
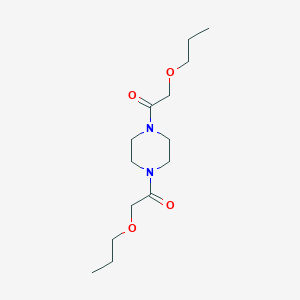
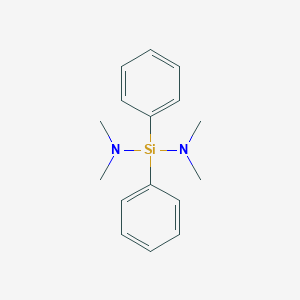
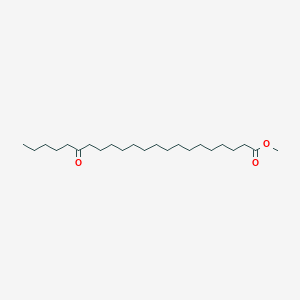
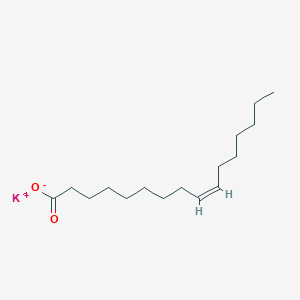
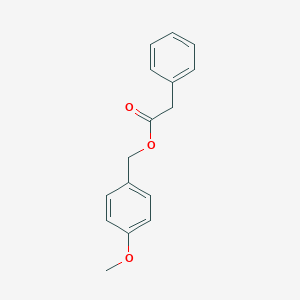

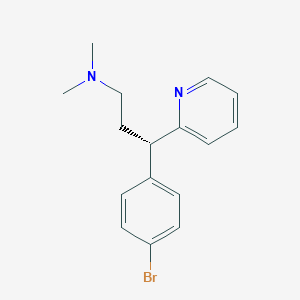
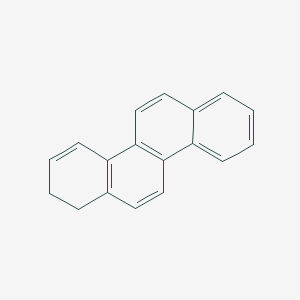
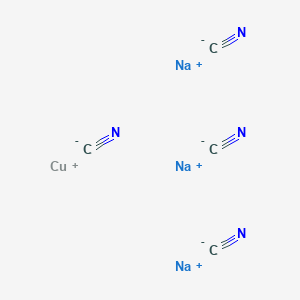
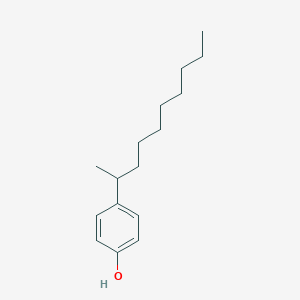
![1-Oxaspiro[2.6]nonane](/img/structure/B94567.png)